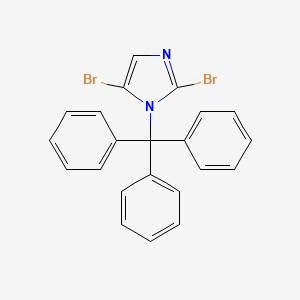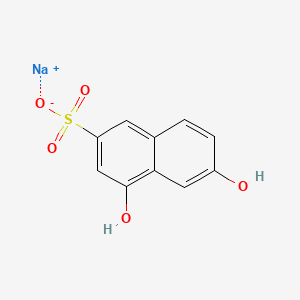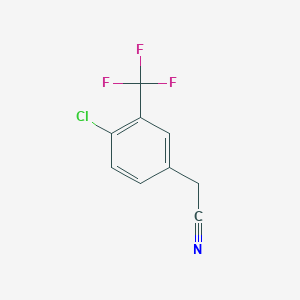
6-氟-3,4-二氢萘-2(1H)-酮
概述
描述
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a heterocyclic compound with a fused naphthalene ring system. It has a molecular weight of 164.18 . The IUPAC name for this compound is 6-fluoro-3,4-dihydro-2(1H)-naphthalenone .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 . The Canonical SMILES representation is C1CC2=C(CC1=O)C=CC(=C2)F . Physical And Chemical Properties Analysis
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a solid substance . It has a boiling point of 265.5°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų . It has no rotatable bonds and does not act as a hydrogen bond donor . It can accept two hydrogen bonds .科学研究应用
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters
6-Fluoro-2-tetralone is used in the asymmetric fluorination of β-keto esters. This process has been successfully achieved by different research groups in alkyl 1-indanone 2-carboxylates and alkyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate substrates . The incorporation of fluorine and fluorinated groups is of special interest in pharmaceutical chemistry .
Synthesis of Therapeutically Functional Compounds
Many α-tetralone derivatives, including 6-Fluoro-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, and acetylcholinesterase inhibitors effective for treating Alzheimer’s disease .
Synthesis of Alkaloids with Antitumor Activity
6-Fluoro-2-tetralone is also used in the synthesis of alkaloids possessing antitumor activity . These alkaloids have shown promising results in preclinical and clinical trials for cancer treatment.
Synthesis of Fluorinated and Trifluoromethylated Derivatives
Several fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives have been prepared via Claisen condensations and selective fluorinations . These derivatives have potential applications in various fields, including medicinal chemistry.
Synthesis of Selectively Fluorinated Bindones
6-Fluoro-2-tetralone is used in the synthesis of new, selectively fluorinated bindones . These bindones are important intermediates in organic synthesis and have potential applications in medicinal chemistry.
Design of Biologically Active Compounds
The incorporation of fluorine atoms into the drug discovery process has emerged as a common strategy . The physicochemical effects imparted by fluorine explain its utility and impact in a wide range of drugs, including antidepressant, antipsychotic, antitumor, antiviral, anaesthetic, anti-inflammatory agents, etc .
安全和危害
作用机制
Target of Action
It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .
Mode of Action
It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .
Biochemical Pathways
It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .
Result of Action
It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
属性
IUPAC Name |
6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOEISLPMFMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951945 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
CAS RN |
29419-14-5 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

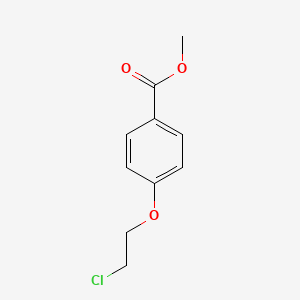
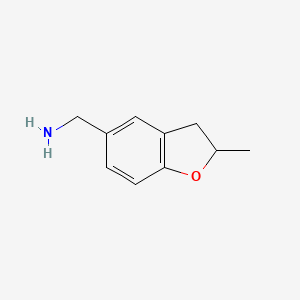
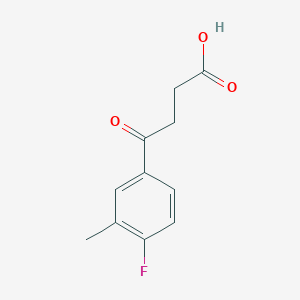
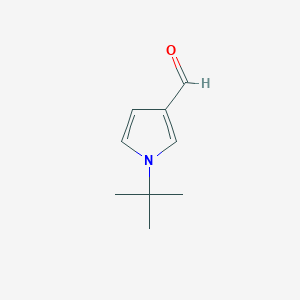
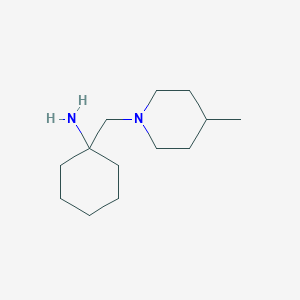
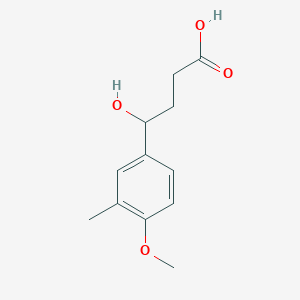



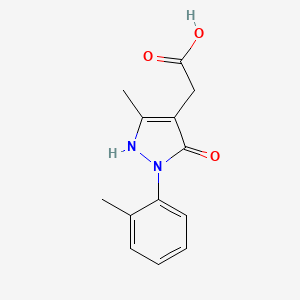
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
